Balanced Lipophilicity (XLogP3) Between Cycloalkyl N‑Substituted Analogs
The target compound exhibits an intermediate computed lipophilicity (XLogP3 = 1.4) compared with the cyclohexyl (XLogP3 = 2.0) and cyclopropylmethyl (XLogP3 = 0.9) analogs [1][2][3]. The 0.6 log‑unit gap relative to the cyclohexyl derivative translates to an approximately 4‑fold difference in octanol‑water partition coefficient, which can influence membrane permeability and off‑target binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine (XLogP3 = 2.0); 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine (XLogP3 = 0.9) |
| Quantified Difference | 0.6 log units lower than cyclohexyl; 0.5 log units higher than cyclopropylmethyl |
| Conditions | XLogP3 algorithm, PubChem computed descriptors |
Why This Matters
Intermediate lipophilicity can provide a better balance between permeability and aqueous solubility, reducing the risk of poor absorption or promiscuous binding in cellular assays.
- [1] PubChem. 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine. Compound Summary, CID 45602182. Accessed 2026-05-04. View Source
- [2] PubChem. 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine. Compound Summary, CID 62678120. Accessed 2026-05-04. View Source
- [3] PubChem. 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine. Compound Summary, CID 64041930. Accessed 2026-05-04. View Source
